N,N-diethyl-4-iodo-3-(2,2,2-trifluoroethoxy)benzamide
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Overview
Description
N,N-diethyl-4-iodo-3-(2,2,2-trifluoroethoxy)benzamide: is a synthetic organic compound characterized by the presence of an iodine atom, a trifluoroethoxy group, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-4-iodo-3-(2,2,2-trifluoroethoxy)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the iodine atom and the trifluoroethoxy group can be achieved through specific halogenation and etherification reactions. Common reagents used in these steps include iodine, trifluoroethanol, and suitable catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N,N-diethyl-4-iodo-3-(2,2,2-trifluoroethoxy)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the iodine atom or other substituents.
Coupling Reactions: The benzamide core can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: N,N-diethyl-4-iodo-3-(2,2,2-trifluoroethoxy)benzamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology and Medicine: The compound’s unique structure makes it a candidate for drug discovery and development. It can be used to synthesize potential pharmaceuticals with specific biological activities.
Industry: In the material science industry, this compound can be utilized to develop new materials with desirable properties, such as enhanced stability or specific electronic characteristics.
Mechanism of Action
The mechanism by which N,N-diethyl-4-iodo-3-(2,2,2-trifluoroethoxy)benzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
N,N-diethyl-4-iodobenzamide: Lacks the trifluoroethoxy group, resulting in different chemical properties and reactivity.
N,N-diethyl-3-(2,2,2-trifluoroethoxy)benzamide:
Uniqueness: N,N-diethyl-4-iodo-3-(2,2,2-trifluoroethoxy)benzamide is unique due to the presence of both the iodine atom and the trifluoroethoxy group. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced lipophilicity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N,N-diethyl-4-iodo-3-(2,2,2-trifluoroethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3INO2/c1-3-18(4-2)12(19)9-5-6-10(17)11(7-9)20-8-13(14,15)16/h5-7H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXZSZMGAWZJQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)I)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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